Gibberellins

説明

特性

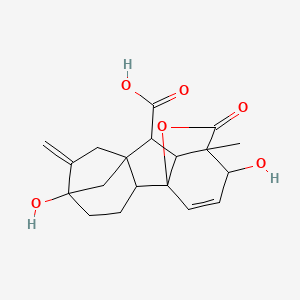

IUPAC Name |

5,12-dihydroxy-11-methyl-6-methylidene-16-oxo-15-oxapentacyclo[9.3.2.15,8.01,10.02,8]heptadec-13-ene-9-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22O6/c1-9-7-17-8-18(9,24)5-3-10(17)19-6-4-11(20)16(2,15(23)25-19)13(19)12(17)14(21)22/h4,6,10-13,20,24H,1,3,5,7-8H2,2H3,(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXORZMNAPKEEDV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12C(C=CC3(C1C(C45C3CCC(C4)(C(=C)C5)O)C(=O)O)OC2=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50859101 | |

| Record name | 2,7-Dihydroxy-1-methyl-8-methylidene-13-oxo-1,2,4b,5,6,7,8,9,10,10a-decahydro-4a,1-(epoxymethano)-7,9a-methanobenzo[a]azulene-10-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50859101 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

346.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77-06-5 | |

| Record name | Gibb-3-ene-1,10-dicarboxylic acid, 2,4a,7-trihydroxy-1-methyl-8-methylene-, 1,4a-lactone, (1.alpha.,2.beta.,4a.alpha.,4b.beta.,10.beta.)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

Foundational & Exploratory

The Discovery of Gibberellin: A Technical Chronicle of "Foolish Seedling Disease"

Abstract

This technical guide provides an in-depth exploration of the historical discovery of gibberellins, inextricably linked to the observation of "bakanae" or "foolish seedling disease" in rice. The narrative traces the pioneering work of Japanese scientists from the initial identification of the causative fungal agent to the isolation and crystallization of the active growth-promoting substances. This document details the key experimental methodologies, presents quantitative data from historical and contemporary studies, and illustrates the logical workflow of the discovery process and the elucidated gibberellin signaling pathway. This guide is intended for researchers, scientists, and professionals in drug development with an interest in the history of phytohormones and natural product discovery.

Introduction

The story of this compound is a classic example of how the study of a plant disease led to the discovery of a major class of plant hormones. For centuries, Japanese rice farmers observed a peculiar condition in their paddies where some rice seedlings would grow unnaturally tall and spindly, with pale, thin leaves.[1] These "foolish seedlings," or "bakanae" in Japanese, would often produce little to no grain and were prone to lodging, leading to significant crop losses.[2] The scientific investigation into this seemingly detrimental phenomenon ultimately unveiled a family of compounds with profound effects on plant growth and development, now known as the this compound.

This guide will provide a technical journey through this history, focusing on the key experiments and the scientists who conducted them.

The Early Observations and Identification of the Pathogen

The first scientific description of bakanae disease dates back to 1898, when Japanese researcher Shotaro Hori correctly attributed the symptoms to a fungal pathogen.[2][3] However, it was the work of Kenkichi Sawada in 1912 that first suggested that the fungus might be producing a "stimulus" that caused the abnormal elongation in the rice seedlings.[4]

It wasn't until 1926 that Eiichi Kurosawa, a plant pathologist, provided the first concrete experimental evidence to support Sawada's hypothesis.[4][5][6] Kurosawa demonstrated that sterile filtrates from cultures of the fungus, later identified as Gibberella fujikuroi (the perfect stage of Fusarium moniliforme), could induce the characteristic symptoms of bakanae disease in healthy rice seedlings.[3][4][5] This pivotal experiment showed that a chemical substance produced by the fungus, and not the fungus itself, was responsible for the disease's effects.[4][5][7]

Isolation and Crystallization of Gibberellin

Following Kurosawa's discovery, the focus shifted to isolating and identifying the active substance from the fungal cultures. This challenging task was undertaken by Teijiro Yabuta and Yusuke Sumiki at the University of Tokyo.

In 1935, Yabuta successfully isolated a non-crystalline solid from the culture filtrate that showed high biological activity and named it "gibberellin."[1][3] The initial attempts at purification were complicated by the presence of another fungal metabolite, fusaric acid, which was found to inhibit plant growth.[3] By modifying the culture medium, they were able to suppress the production of fusaric acid and obtain a crude extract with growth-promoting properties.[3]

A significant breakthrough came in 1938 when Yabuta and Sumiki finally succeeded in obtaining a crystalline form of the active substance.[4][7] They isolated two related compounds, which they named gibberellin A and gibberellin B.[4][7] Subsequent research revealed that their "gibberellin A" was actually a mixture of several compounds.[3]

Experimental Protocols

Kurosawa's Sterile Filtrate Experiment (1926) - A Generalized Protocol

This protocol describes the fundamental experiment that demonstrated the chemical nature of the "foolish seedling disease" stimulus.

Objective: To determine if a secreted substance from Gibberella fujikuroi can induce bakanae symptoms in healthy rice seedlings.

Methodology:

-

Fungal Culture: Gibberella fujikuroi was cultured on a suitable medium. While the exact historical composition is not detailed in readily available sources, a common approach would have involved a grain-based medium (e.g., rice or wheat bran broth) to encourage the growth of the fungus.

-

Incubation: The fungal cultures were incubated for a period sufficient to allow for the production of secondary metabolites.

-

Filtration: The culture medium was passed through a filter fine enough to remove all fungal hyphae and spores, rendering the filtrate sterile. This was a critical step to ensure that any observed effects were due to chemical compounds in the filtrate and not a new infection.

-

Bioassay:

-

Healthy rice seedlings were germinated and grown under controlled conditions.

-

The sterile fungal filtrate was applied to the seedlings. The method of application in the original experiment is described as spraying.[8]

-

A control group of seedlings was treated with a sterile, uninoculated culture medium.

-

The growth of the seedlings in both groups was observed and compared over time, with a focus on stem elongation and leaf color.

-

Expected Results: The seedlings treated with the fungal filtrate would exhibit the characteristic symptoms of "foolish seedling disease," namely rapid stem elongation and a pale, chlorotic appearance, while the control seedlings would grow normally.

Yabuta and Sumiki's Isolation and Crystallization of Gibberellin (1938) - A Generalized Protocol

This protocol outlines the general steps involved in the first successful isolation and crystallization of this compound.

Objective: To isolate the growth-promoting substance from Gibberella fujikuroi culture filtrates in a pure, crystalline form.

Methodology:

-

Large-Scale Fungal Fermentation: Large quantities of Gibberella fujikuroi were cultured in a liquid fermentation medium. The composition of this medium was optimized to maximize the production of the growth-promoting substance while minimizing the production of inhibitory compounds like fusaric acid.[3]

-

Extraction: The culture filtrate was subjected to a series of solvent extractions to separate the active compounds from the aqueous medium.

-

Purification: The crude extract was further purified using techniques available at the time, which likely included:

-

Adsorption Chromatography: Using materials like charcoal to separate compounds based on their affinity.

-

Solvent Partitioning: Separating compounds based on their differential solubility in immiscible solvents.

-

-

Crystallization: The purified extract was concentrated, and a suitable solvent (or a mixture of solvents) was used to induce crystallization. This process of obtaining a crystalline solid was a crucial step in confirming the purity of the isolated substance.

-

Bioassay of Crystalline Material: The biological activity of the isolated crystals (gibberellin A and B) was confirmed by applying them to rice seedlings and observing the characteristic growth promotion.

Quantitative Data

While precise quantitative data from the early 20th-century discoveries are scarce in modern literature, extensive research has been conducted on the production of this compound by Fusarium fujikuroi (the modern classification for Gibberella fujikuroi) using modern fermentation techniques. The following tables summarize representative data on gibberellic acid (GA3) production.

Table 1: Gibberellic Acid (GA3) Production by Fusarium fujikuroi in Submerged Fermentation

| Carbon Source | Nitrogen Source | Other Key Media Components | Fermentation Time (days) | GA3 Yield (mg/L) | Reference |

| Glucose | Ammonium Chloride | Rice Flour, Minerals | 8 | 3900 | [7] |

| Sucrose | Soybean Meal, NH4Cl, NaNO3 | Minerals | 9 | Not specified | [9] |

| Lactose | Soybean Meal, Corn Steep Liquor | Minerals | 9 | Not specified | [9] |

Table 2: Rice Seedling Bioassay for Gibberellin Activity

| Gibberellin | Plant Variety | Minimum Detectable Dose (pmol/plant) | Reference |

| GA3 | Dwarf Rice (Tan-ginbozu) | 10 - 1000 | [10] |

| Various GAs | Nondwarf Rice (with uniconazole) | 3- to 10-fold lower than Tan-ginbozu | [11] |

Visualizations

Historical Workflow of Gibberellin Discovery

The following diagram illustrates the logical progression of research from the initial observation of "foolish seedling disease" to the identification of this compound.

Caption: A flowchart illustrating the key milestones in the discovery of this compound.

Gibberellin Signaling Pathway

The diagram below outlines the core components and interactions of the gibberellin signaling pathway in plants.

References

- 1. plantcelltechnology.com [plantcelltechnology.com]

- 2. Bakanae - Wikipedia [en.wikipedia.org]

- 3. Plant Hormones this compound [phytohormones.info]

- 4. A Century of Gibberellin Research - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. vaga.study [vaga.study]

- 7. learncheme.com [learncheme.com]

- 8. The 'bakanae' (foolish seedling) disease of rice seedlings, was by a fung.. [askfilo.com]

- 9. Bioprocess of Gibberellic Acid by Fusarium fujikuroi: The Challenge of Regulation, Raw Materials, and Product Yields - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. On the crystal of gibberellin, a substance to promote plant growth. | Semantic Scholar [semanticscholar.org]

A Technical Guide to Foundational Research in Gibberellin Signaling Pathways

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Gibberellins (GAs) are a class of diterpenoid phytohormones that are critical regulators of plant growth and development, influencing processes from seed germination to fruit development. The elucidation of the GA signaling pathway has been a landmark in plant biology, revealing a unique de-repression mechanism. This guide provides an in-depth overview of the foundational research, focusing on the core molecular components, their interactions, and the key experimental methodologies used to uncover this elegant signaling cascade. The central mechanism involves the GA-dependent interaction between the GIBBERELLIN INSENSITIVE DWARF1 (GID1) receptor and DELLA proteins, which are transcriptional regulators that act as repressors of GA responses. This interaction targets DELLA proteins for degradation via the ubiquitin-proteasome pathway, thereby activating GA-responsive genes and promoting growth.[1][2][3]

Core Components of the Gibberellin Signaling Pathway

The primary actors in the canonical GA signaling pathway have been identified through extensive genetic and biochemical studies, primarily in Arabidopsis thaliana and rice (Oryza sativa).[3]

| Component | Type | Function | Key References |

| Gibberellin (GA) | Phytohormone | The signaling molecule. Bioactive forms (e.g., GA₁, GA₃, GA₄) initiate the signaling cascade. | (Ueguchi-Tanaka et al., 2007a) |

| GID1 (Gibberellin Insensitive Dwarf1) | Soluble Receptor | Binds to bioactive GAs, inducing a conformational change that allows it to interact with DELLA proteins.[2] | (Ueguchi-Tanaka et al., 2005) |

| DELLA Proteins | Transcriptional Regulator | Nuclear-localized proteins (e.g., RGA, GAI in Arabidopsis; SLR1 in rice) that repress GA-responsive genes and restrict growth in the absence of GA. | (Peng et al., 1997) |

| SCFSLY1/GID2 Complex | E3 Ubiquitin Ligase | A multi-protein complex that recognizes the GA-GID1-DELLA complex and polyubiquitinates the DELLA protein. Composed of SKP1, CULLIN, and an F-box protein (SLY1 in Arabidopsis, GID2 in rice). | (McGinnis et al., 2003; Sasaki et al., 2003) |

| 26S Proteasome | Proteolytic Complex | Recognizes and degrades polyubiquitinated DELLA proteins, thereby relieving the repression of GA responses. | (Fu et al., 2002) |

The Central Signaling Cascade

The gibberellin signaling pathway operates on a simple yet elegant principle of de-repression. In the absence of GA, DELLA proteins accumulate in the nucleus and restrain plant growth. The perception of GA by the GID1 receptor triggers a cascade that leads to the destruction of these DELLA repressors.

-

GA Perception: Bioactive GA binds to a pocket in the GID1 receptor.[2]

-

Conformational Change: GA binding induces a conformational change in GID1's N-terminal "lid," which closes over the GA-binding pocket. This creates a new surface for interaction with DELLA proteins.

-

Complex Formation: The GA-bound GID1 receptor now has a high affinity for the N-terminal DELLA domain of DELLA proteins, leading to the formation of a stable GA-GID1-DELLA ternary complex.[2]

-

E3 Ligase Recruitment: The formation of this complex promotes the interaction between the DELLA protein and the F-box protein component (SLY1/GID2) of the SCF E3 ubiquitin ligase complex.[4]

-

Ubiquitination: The SCFSLY1/GID2 complex attaches a chain of ubiquitin molecules to the DELLA protein.

-

Proteasomal Degradation: The polyubiquitinated DELLA protein is recognized and degraded by the 26S proteasome.[5]

-

De-repression of Transcription: With the DELLA repressors removed, transcription factors are free to activate the expression of GA-responsive genes, leading to various growth and developmental processes.

Caption: The canonical gibberellin signaling pathway leading to DELLA protein degradation.

Quantitative Analysis of Pathway Interactions

The affinity of this compound for the GID1 receptor is a key determinant of their biological activity. Techniques such as Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) have been instrumental in quantifying these interactions.

| Interacting Molecules | Organism/System | Method | Dissociation Constant (Kd) | Reference |

| GA₄ - OsGID1 | Rice (Oryza sativa) | ITC | 0.35 µM | (Hirano et al. 2007; Xiang et al. 2011) |

| GA₄ - SmGID1a | Selaginella moellendorffii | Yeast Two-Hybrid Assay | 8 x 10⁻⁹ M (8 nM) | (Hirano et al., 2007) |

| GA₄ - GID1 | Rice (Oryza sativa) | Intrinsic Tryptophan Fluorescence | 4.73 µM | (Xiang et al. 2011) |

Note: Binding affinities can vary based on the specific GID1 homolog, the gibberellin variant, and the experimental conditions.

Key Experimental Methodologies

The elucidation of the GA signaling pathway relied on a suite of powerful molecular biology techniques to study protein-protein interactions and protein stability.

Yeast Two-Hybrid (Y2H) Assay for GID1-DELLA Interaction

The Y2H system is a genetic method used to discover protein-protein interactions by taking advantage of the modular nature of transcription factors. It was critical in demonstrating the GA-dependent interaction between GID1 and DELLA proteins.

Principle: A "bait" protein (e.g., GID1) is fused to a DNA-binding domain (DBD), and a "prey" protein (e.g., a DELLA protein) is fused to an activation domain (AD). If the bait and prey interact, the DBD and AD are brought into proximity, reconstituting a functional transcription factor that drives the expression of reporter genes (e.g., HIS3, lacZ), allowing yeast to grow on selective media.

Detailed Protocol:

-

Vector Construction:

-

Clone the full-length coding sequence of GID1 into a bait vector (e.g., pGBKT7), creating a fusion with the GAL4 DNA-binding domain (DBD-GID1).

-

Clone the full-length coding sequence of a DELLA protein (e.g., RGA) into a prey vector (e.g., pGADT7), creating a fusion with the GAL4 activation domain (AD-DELLA).

-

-

Yeast Transformation:

-

Co-transform the bait and prey plasmids into a suitable yeast strain (e.g., AH109 or Y187) using the lithium acetate/polyethylene glycol method.

-

Plate the transformed yeast onto synthetic defined (SD) medium lacking tryptophan and leucine (B10760876) (SD/-Trp/-Leu) to select for cells containing both plasmids.

-

-

Interaction Assay:

-

Pick individual colonies from the SD/-Trp/-Leu plate and re-streak them onto selective medium.

-

Prepare two types of selective plates: SD medium lacking tryptophan, leucine, and histidine (SD/-Trp/-Leu/-His) and the same medium supplemented with a specific concentration of bioactive gibberellin (e.g., 100 µM GA₃).

-

A third plate, also containing GA₃ and X-α-Gal (5-bromo-4-chloro-3-indolyl-α-D-galactopyranoside), can be used for a colorimetric assay if the lacZ reporter is present.

-

-

Data Analysis:

-

Incubate plates at 30°C for 3-5 days.

-

Growth on the selective plates only in the presence of GA indicates a GA-dependent interaction between GID1 and the DELLA protein.

-

The development of a blue color on X-α-Gal plates provides further confirmation of the interaction.

-

Caption: Experimental workflow for a Yeast Two-Hybrid (Y2H) assay.

In Vitro DELLA Protein Degradation Assay

This cell-free assay reconstitutes the degradation of DELLA proteins in a test tube, allowing for the biochemical dissection of the process. It was used to confirm the roles of the proteasome, ATP, and specific SCF components.[6][7][8]

Principle: A tagged DELLA protein (recombinant or plant-derived) is incubated with a total protein extract from plant cells. The stability of the DELLA protein is then monitored over time by immunoblotting.

Detailed Protocol:

-

Preparation of Cell Extract:

-

Grow Arabidopsis seedlings (e.g., wild-type or relevant mutants) for 7-10 days.

-

Harvest and immediately freeze the tissue in liquid nitrogen.

-

Grind the tissue to a fine powder and resuspend in a degradation buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 5 mM DTT, 10 mM NaCl, 10 mM ATP).

-

Centrifuge at high speed (e.g., 16,000 x g) at 4°C to pellet debris. The supernatant is the cell-free extract.

-

-

Preparation of DELLA Protein Substrate:

-

Express and purify a recombinant, tagged DELLA protein (e.g., MBP-RGA) from E. coli.

-

Alternatively, use transgenic plants expressing a tagged DELLA protein (e.g., 35S:TAP-RGA) and immuno-purify the protein from plant extracts.[5]

-

-

Degradation Reaction:

-

Add the purified DELLA protein substrate to the cell-free extract.

-

For testing specific components, extracts can be prepared from mutants (e.g., sly1, cul1), or inhibitors can be added to the reaction (e.g., 40 µM MG132 to inhibit the proteasome).

-

Incubate the reaction at room temperature.

-

-

Time-Course Analysis:

-

At various time points (e.g., 0, 15, 30, 60, 120 minutes), remove an aliquot of the reaction mixture and immediately add it to SDS-PAGE sample buffer to stop the reaction.

-

-

Detection:

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Perform an immunoblot (Western blot) using an antibody specific to the tag on the DELLA protein (e.g., anti-MBP, anti-Myc).

-

Analyze the band intensity to determine the rate of DELLA protein degradation. A decrease in the band intensity over time indicates degradation.

-

Co-Immunoprecipitation (Co-IP) for In Vivo Interactions

Co-IP is used to demonstrate that proteins interact within the cell. This technique was vital for showing the in vivo association of GID1, DELLA, and SCF components.[4][9][10][11]

Principle: An antibody against a specific "bait" protein is used to pull that protein out of a cell lysate. If other "prey" proteins are bound to the bait, they will be pulled down as well. The presence of the prey protein is then detected by immunoblotting.

Detailed Protocol:

-

Plant Material and Treatment:

-

Use transgenic Arabidopsis seedlings expressing an epitope-tagged version of the bait protein (e.g., 35S:FLAG-GID1b).

-

Treat seedlings as required. For example, to show GA-enhanced interaction, treat with a mock solution (e.g., ethanol) or different concentrations of GA₃ (e.g., 1 µM, 100 µM) for a short period (e.g., 1-2 hours).[9]

-

-

Protein Extraction:

-

Harvest and freeze ~1-2 g of tissue in liquid nitrogen.

-

Grind to a fine powder and lyse in a non-denaturing IP buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10 mM MgCl₂, 0.1% NP-40, plus protease and phosphatase inhibitors).

-

Clarify the lysate by centrifugation to remove cell debris.

-

-

Immunoprecipitation:

-

Pre-clear the lysate by incubating with protein A/G agarose (B213101) beads to reduce non-specific binding.

-

Incubate the pre-cleared lysate with an antibody against the epitope tag (e.g., anti-FLAG antibody) for several hours or overnight at 4°C with gentle rotation.

-

Add fresh protein A/G agarose beads to capture the antibody-protein complexes. Incubate for another 1-2 hours.

-

-

Washing:

-

Pellet the beads by gentle centrifugation and discard the supernatant.

-

Wash the beads multiple times (3-5 times) with cold IP buffer to remove non-specifically bound proteins.

-

-

Elution and Detection:

-

Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

-

Separate the eluted proteins by SDS-PAGE and perform an immunoblot.

-

Probe the blot with an antibody against the bait protein (e.g., anti-FLAG) to confirm successful immunoprecipitation.

-

Probe a separate blot with an antibody against the suspected interacting protein (e.g., anti-RGA). The presence of a band for the prey protein in the IP lane, especially one that is enhanced by GA treatment, confirms the in vivo interaction.[9]

-

Conclusion

The foundational research into the gibberellin signaling pathway has established a paradigm for phytohormone action based on regulated protein degradation. The core components—the GID1 receptor, DELLA repressors, and the SCF E3 ligase—form a concise module that effectively translates a chemical signal into a transcriptional response. The experimental approaches detailed herein, from in vitro binding assays to in vivo interaction and degradation studies, represent a powerful toolkit for molecular biology that continues to be applied to dissect signaling pathways in plants and other organisms. For professionals in drug development and crop improvement, a deep understanding of this pathway provides a clear molecular target for rationally designing chemicals or genetic strategies to modulate plant growth and architecture.

References

- 1. Thermodynamic characterization of OsGID1-gibberellin binding using calorimetry and docking simulations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The GID1-Mediated Gibberellin Perception Mechanism Is Conserved in the Lycophyte Selaginella moellendorffii but Not in the Bryophyte Physcomitrella patens - PMC [pmc.ncbi.nlm.nih.gov]

- 3. GID1-mediated gibberellin signaling in plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Blue light-dependent interactions of CRY1 with GID1 and DELLA proteins regulate gibberellin signaling and photomorphogenesis in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Biochemical Insights on Degradation of Arabidopsis DELLA Proteins Gained From a Cell-Free Assay System - PMC [pmc.ncbi.nlm.nih.gov]

- 6. [PDF] Biochemical Insights on Degradation of Arabidopsis DELLA Proteins Gained From a Cell-Free Assay System[W] | Semantic Scholar [semanticscholar.org]

- 7. Biochemical insights on degradation of Arabidopsis DELLA proteins gained from a cell-free assay system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Proteolysis-Independent Downregulation of DELLA Repression in Arabidopsis by the Gibberellin Receptor GIBBERELLIN INSENSITIVE DWARF1 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

basic functions of gibberellins in plant development

An In-depth Technical Guide on the Core Functions of Gibberellins in Plant Development

Introduction to this compound

This compound (GAs) are a large family of tetracyclic diterpenoid plant hormones that play a critical role in regulating numerous aspects of plant growth and development throughout their lifecycle. First identified in the fungus Gibberella fujikuroi, which caused the "foolish seedling" disease in rice leading to excessive elongation, GAs are now known to be ubiquitous in higher plants. As of 2020, over 130 different this compound have been identified, though only a few, such as GA1, GA3, GA4, and GA7, are considered to be the major bioactive forms. These hormones are synthesized in actively growing organs like young leaves, roots, and developing seeds, and their levels are meticulously controlled through a balance of biosynthesis, catabolism, and transport to ensure proper developmental responses to both internal and environmental cues. The manipulation of GA levels and signaling pathways was a cornerstone of the "Green Revolution," which led to the development of semi-dwarf, high-yielding crop varieties.

Core Functions in Plant Development

This compound are integral to several key developmental processes, from the initial stages of germination to the final stages of fruit production.

Seed Germination

GAs are fundamental in breaking seed dormancy and promoting germination. In many species, especially those requiring light or cold for germination, GAs can overcome these requirements. During germination, the embryo releases GAs, which diffuse to the aleurone layer of the endosperm. This triggers the de novo synthesis and secretion of hydrolytic enzymes, most notably α-amylase. The α-amylase then breaks down stored starches in the endosperm into simple sugars, providing the necessary energy and nutrients for the growing embryo to emerge. The process is often antagonistically regulated by abscisic acid (ABA), which inhibits germination.

Stem and Cell Elongation

One of the most prominent effects of this compound is the promotion of stem elongation, particularly in the internodes. GAs stimulate both cell division and cell elongation. The elongation is achieved by altering the rheological properties of the cell wall, making it more extensible. GAs activate enzymes that help loosen the cell wall structure, which reduces the turgor pressure required for cell expansion. This allows for greater water uptake and a subsequent increase in cell volume, leading to the macroscopic observation of stem growth. Plants deficient in GA synthesis or signaling exhibit a characteristic dwarf phenotype.

Flowering and Flower Development

This compound play a complex role in the transition from vegetative to reproductive growth and in the subsequent development of floral organs. They can induce "bolting," the rapid elongation of a flowering stalk, in rosette plants in response to environmental cues like long days or cold temperatures. In Arabidopsis, GAs promote the development of petals and stamens by opposing the function of DELLA proteins. GA deficiency can lead to retarded growth of floral organs and male sterility due to blocked anther development. Interestingly, while GAs promote the termination of vegetative development, they can also inhibit the initial formation of flowers. This dual role allows for precise control over inflorescence architecture.

Fruit Development

GAs are involved in both fruit set (the initial development of fruit after pollination) and overall fruit growth, influencing size and shape. In agriculture, exogenous application of GAs is used to produce seedless fruits (parthenocarpy) in species like tomatoes and grapes and to increase the size of fruits.

Gibberellin Biosynthesis and Catabolism

The concentration of bioactive GAs in plant tissues is tightly regulated by the rates of their biosynthesis and catabolism. The biosynthesis pathway is complex and occurs in multiple cellular compartments.

-

Plastid: The process begins in plastids, where trans-geranylgeranyl diphosphate (B83284) (GGDP) is converted to ent-kaurene.

-

Endoplasmic Reticulum: ent-kaurene is then transported to the endoplasmic reticulum, where it is oxidized by cytochrome P450 monooxygenases to form GA12.

-

Cytosol: In the cytosol, a series of reactions catalyzed by 2-oxoglutarate-dependent dioxygenases (2ODDs) converts GA12 into various GA intermediates and finally into bioactive GAs. Key enzymes in this final stage are GA 20-oxidase (GA20ox) and GA 3-oxidase (GA3ox).

The inactivation or catabolism of bioactive GAs is primarily carried out by GA 2-oxidases (GA2ox), which add a hydroxyl group to render the GA molecule inactive. The expression of these biosynthetic and catabolic genes is regulated by developmental cues, environmental signals like light and temperature, and feedback mechanisms from GA levels themselves.

Caption: Simplified overview of the GA biosynthesis pathway across different cellular compartments.

The Gibberellin Signaling Pathway

The canonical GA signaling pathway operates through a mechanism of derepression. In the absence of GA, plant growth is actively restrained by a family of nuclear proteins called DELLA proteins. When bioactive GAs are present, they lift this repression, allowing for growth and development to proceed.

The core components of this pathway are:

-

GID1 (GIBBERELLIN INSENSITIVE DWARF1): A soluble nuclear receptor for GA. In Arabidopsis, there are three functional GID1 receptors (GID1a, GID1b, and GID1c).

-

DELLA Proteins: A family of nuclear growth repressors (e.g., GAI, RGA, RGL1, RGL2, and RGL3 in Arabidopsis). These proteins lack a DNA-binding domain and are thought to function by interacting with and sequestering other transcription factors.

-

SCFSLY1/GID2 Complex: An E3 ubiquitin ligase complex. The F-box protein component (SLY1 in Arabidopsis, GID2 in rice) specifically recognizes the GA-GID1-DELLA complex.

The signaling cascade proceeds as follows:

-

GA Perception: Bioactive GA enters the nucleus and binds to the GID1 receptor.

-

Conformational Change: GA binding induces a conformational change in GID1, which promotes its interaction with the DELLA domain of a DELLA protein.

-

Complex Formation: A stable GA-GID1-DELLA ternary complex is formed.

-

DELLA Degradation: The formation of this complex allows the F-box protein SLY1 (or GID2) to bind to the DELLA protein. This targets the DELLA protein for polyubiquitination by the SCFSLY1/GID2 complex.

-

Proteasomal Destruction: The ubiquitinated DELLA protein is then rapidly degraded by the 26S proteasome.

-

Derepression of Growth: With the DELLA repressors destroyed, transcription factors that were previously sequestered are released. These factors can then bind to the promoters of GA-responsive genes, leading to their expression and initiating various developmental programs like germination and stem elongation.

Caption: The GA signaling pathway, a derepression mechanism controlled by DELLA proteins.

Quantitative Analysis of Gibberellin Effects

The quantification of endogenous gibberellin levels and the dose-dependent response of plants to exogenous application are crucial for understanding their function. Dwarf mutants, which are blocked at specific steps in the GA biosynthesis pathway, have been instrumental in this research.

Table 1: Endogenous Gibberellin Levels in Vegetative Shoots of Maize (Zea mays L.) Dwarf Mutants and Normal Seedlings

| Gibberellin | Normal (Wild Type) | dwarf-1 Mutant | dwarf-2 Mutant | dwarf-3 Mutant | dwarf-5 Mutant |

| Pathway Step Blocked | N/A | GA₂₀ → GA₁ | Early Pathway | Early Pathway | Early Pathway |

| GA₁ | 13.80 | 0.23 | < 2.0 | < 2.0 | < 2.0 |

| GA₈ | 18.50 | 1.80 | < 2.0 | < 2.0 | < 2.0 |

| GA₂₀ | 2.90 | 33.40 | < 2.0 | < 2.0 | < 2.0 |

| GA₂₉ | 14.80 | 165.00 | < 2.0 | < 2.0 | < 2.0 |

| GA₁₉ | 6.50 | 2.80 | < 2.0 | < 2.0 | < 2.0 |

| GA₄₄ | 5.50 | 1.90 | < 2.0 | < 2.0 | < 2.0 |

| GA₅₃ | 1.50 | 0.60 | < 2.0 | < 2.0 | < 2.0 |

| Data are presented as nanograms per 100 grams fresh weight. |

This data clearly illustrates the biochemical basis for the dwarf phenotypes. The dwarf-1 mutant, blocked in the conversion of GA₂₀ to the bioactive GA₁, shows a significant accumulation of the precursors GA₂₀ and GA₂₉ and a drastically reduced level of GA₁. The other dwarf mutants are blocked earlier in the pathway, resulting in very low levels of all measured GAs.

Key Experimental Protocols

Protocol: Seed Germination Assay

This protocol is designed to quantify the effect of this compound on the germination rate of a model species like Arabidopsis thaliana.

Objective: To determine the dose-dependent effect of Gibberellic Acid (GA₃) on seed germination.

Materials:

-

Arabidopsis thaliana seeds (wild-type and/or GA-related mutants).

-

GA₃ stock solution (e.g., 10 mM in ethanol).

-

Sterile Murashige and Skoog (MS) medium with 1% sucrose (B13894) and 0.8% agar.

-

Petri dishes (90 mm).

-

Sterile distilled water.

-

70% ethanol (B145695), 1% sodium hypochlorite (B82951) solution.

-

Growth chamber with controlled light and temperature.

-

Stereoscopic microscope.

Methodology:

-

Media Preparation: Prepare sterile solid MS medium. After autoclaving and cooling to ~50-60°C, add GA₃ from the stock solution to achieve the desired final concentrations (e.g., 0 µM, 0.1 µM, 1 µM, 10 µM). Pour the media into petri dishes and allow them to solidify.

-

Seed Sterilization: Surface sterilize seeds by washing with 70% ethanol for 2-3 minutes, followed by a 10-15 minute wash in 1% sodium hypochlorite. Rinse the seeds 4-5 times with sterile distilled water.

-

Sowing: Resuspend the sterilized seeds in sterile water and pipette them onto the surface of the prepared MS plates. Ensure seeds are evenly spaced. Use a consistent number of seeds per plate (e.g., 80-100).

-

Stratification: To synchronize germination, seal the plates and wrap them in aluminum foil to maintain darkness. Store the plates at 4°C for 2-3 days.

-

Incubation: Transfer the plates to a growth chamber under controlled conditions (e.g., 22°C with a 16-hour light/8-hour dark photoperiod).

-

Data Collection: Score the number of germinated seeds daily for up to 7 days using a stereoscopic microscope. A seed is considered germinated when the radicle has fully penetrated the seed coat and endosperm.

-

Analysis: Calculate the germination percentage for each treatment at each time point. Plot the germination rate over time for each GA₃ concentration and perform statistical analysis (e.g., ANOVA) to determine the significance of the observed differences.

Caption: Experimental workflow for a quantitative seed germination assay using gibberellic acid.

Protocol: Quantification of Endogenous this compound

This protocol provides a general workflow for the extraction, purification, and quantification of GAs from plant tissue using Liquid Chromatography-Mass Spectrometry (LC-MS), a highly sensitive and selective method.

Objective: To accurately measure the levels of different endogenous GAs in a plant sample.

Materials:

-

Plant tissue (e.g., seedlings, leaves, flowers).

-

Liquid nitrogen.

-

Extraction solvent (e.g., 80% methanol (B129727) with antioxidant).

-

Internal standards (deuterium or ¹³C-labeled GAs).

-

Solid Phase Extraction (SPE) cartridges (e.g., C18).

-

High-Performance Liquid Chromatography (HPLC) system coupled with a Mass Spectrometer (MS/MS).

Methodology:

-

Sample Preparation: Harvest plant tissue and immediately freeze in liquid nitrogen to halt metabolic activity. Lyophilize (freeze-dry) the tissue and grind to a fine powder.

-

Extraction: Extract the powdered tissue with a cold extraction solvent. Add a known amount of labeled internal standards at the beginning of the extraction process to account for sample loss during purification and for accurate quantification.

-

Purification (Solid Phase Extraction): Centrifuge the extract to remove debris. Pass the supernatant through a C18 SPE cartridge to remove interfering compounds like pigments and lipids and to concentrate the GA fraction.

-

LC-MS/MS Analysis: Inject the purified and concentrated sample into an HPLC system. The GAs are separated on a reverse-phase column (e.g., C18) based on their polarity. The eluent from the HPLC is then introduced into the mass spectrometer.

-

Quantification: The mass spectrometer is operated in selected reaction monitoring (SRM) mode, which provides high specificity and sensitivity. The abundance of each endogenous GA is quantified by comparing its peak area to the peak area of its corresponding labeled internal standard.

Conclusion

This compound are indispensable regulators of plant development, orchestrating a wide array of processes from germination to reproductive success. The core of their action lies in a sophisticated signaling pathway that relieves the growth-repressive state maintained by DELLA proteins. Advances in molecular genetics and analytical chemistry have elucidated the key components of GA biosynthesis, catabolism, and signaling, providing powerful tools for both fundamental research and agricultural applications. The ability to precisely measure and manipulate GA levels and responses continues to offer promising strategies for improving crop yield, stature, and environmental adaptability.

A Preliminary Investigation into Fungal Gibberellin Biosynthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preliminary investigation into gibberellin (GA) biosynthesis in fungi. It covers the core biosynthetic pathways, key enzymatic players, regulatory mechanisms, and the experimental methodologies employed to elucidate these complex processes. This document is intended to serve as a valuable resource for researchers and professionals in the fields of mycology, biochemistry, and drug development who are interested in fungal secondary metabolism.

Introduction to Fungal Gibberellin Biosynthesis

Gibberellins, a class of diterpenoid hormones, were first discovered as metabolites of the fungus Gibberella fujikuroi (the sexual stage of Fusarium fujikuroi).[1][2][3][4] In plants, GAs are essential for a wide range of developmental processes, including seed germination, stem elongation, and flower induction.[5] While fungi also produce GAs, the biosynthetic pathways and their regulation exhibit notable differences from those in plants, suggesting an independent evolutionary origin.[2][3][4][6] Understanding these fungal-specific pathways offers potential for biotechnological applications, including the industrial production of GAs for agriculture and the discovery of novel bioactive compounds.[1][6][7]

The biosynthesis of GAs in fungi, primarily studied in Fusarium fujikuroi and Phaeosphaeria sp. L487, is a complex process involving a series of enzymatic reactions catalyzed by terpene cyclases, cytochrome P450 monooxygenases, and 2-oxoglutarate-dependent dioxygenases.[2][3][4][8] These enzymes work in a coordinated fashion to convert the primary precursor, geranylgeranyl diphosphate (B83284) (GGDP), into a variety of GA molecules.[5][8]

The Fungal Gibberellin Biosynthetic Pathway

The fungal GA biosynthetic pathway can be broadly divided into three stages:

-

Cyclization of GGDP to ent-kaurene (B36324): This initial step is catalyzed by a bifunctional enzyme, ent-copalyl diphosphate synthase/ent-kaurene synthase (CPS/KS).[3][4][8][9][10][11] This enzyme first converts GGDP to ent-copalyl diphosphate (CDP) and then catalyzes the further cyclization of CDP to ent-kaurene.[4][8][9][10][11]

-

Oxidation of ent-kaurene to GA12-aldehyde: A series of oxidation reactions are then carried out by cytochrome P450 monooxygenases.[2][3][4][5][12] These membrane-bound enzymes hydroxylate and oxidize the ent-kaurene skeleton to produce various intermediates, ultimately leading to the formation of GA12-aldehyde, the precursor to all other GAs.[5]

-

Formation of diverse this compound: From GA12-aldehyde, the pathway branches to produce a wide array of GAs through the action of further cytochrome P450 monooxygenases and, in some cases, 2-oxoglutarate-dependent dioxygenases.[5][12] The specific GAs produced vary between different fungal species. For example, Fusarium fujikuroi is a prolific producer of gibberellic acid (GA3).[1][13]

Below is a DOT language script for visualizing the core fungal gibberellin biosynthesis pathway.

Quantitative Data on Gibberellin Production

The production of this compound can be significantly influenced by the fungal strain, culture conditions, and genetic modifications. The following tables summarize quantitative data on GA production from various studies.

Table 1: Gibberellic Acid (GA3) Production in Wild-Type and Mutant Fusarium fujikuroi Strains

| Strain | Genotype | GA3 Yield (mg/L) | Reference |

| IMI 58289 | Wild-type | 100 | [13] |

| GA-251 | Mutant (Cobalt-60 and lithium chloride treated) | 2100 | [13] |

| Control | Wild-type | ~118 | [14] |

| 1-6-4 | Mutant (ARTP mutagenesis) | 186.86 | [14] |

| 3-6-1 | Mutant (ARTP mutagenesis) | 194.64 | [14] |

| Mor-25 | Mutant (UV irradiation) | Two-fold higher than parent | [15] |

Table 2: Optimization of Fermentation Conditions for Gibberellin Production

| Fungus | Fermentation Type | Key Optimized Parameters | GA Yield | Reference |

| Gibberella fujikuroi | Submerged | Glucose (100 g/L), NH4Cl (1.0 g/L), 30°C, pH 5.0 | 3.9 g/L (GA3) | [1] |

| Fusarium moniliforme | Solid-state | Citric pulp substrate, 75% humidity, 29°C, pH 5.5-5.8 | 1468 mg/kg/day (GA3) | [1] |

| Gibberella fujikuroi | Solid-state | Brewer's spent grains, 80% humidity, 28°C | 0.82 g/kg (GA3) | [16] |

| Gibberella fujikuroi QJGA4-1 | Submerged | 0.55% palm oil, 0.60% cottonseed oil, 0.64% sesame oil, precursors | 4.32-fold increase (GA4) | [17] |

Experimental Protocols

Fungal Culture and Fermentation for Gibberellin Production

A typical protocol for the submerged fermentation of Fusarium fujikuroi for gibberellin production involves the following steps:

-

Inoculum Preparation: A well-grown culture of F. fujikuroi from a potato dextrose agar (B569324) (PDA) plate is used to inoculate a seed medium.[17][18] The seed culture is incubated at 28-30°C with shaking for 2-3 days.[1][17]

-

Fermentation: The seed culture is then transferred to a larger volume of production medium. The composition of the production medium is critical and often contains a high carbon-to-nitrogen ratio to induce secondary metabolism.[1] Common carbon sources include glucose or sucrose, and nitrogen sources can be ammonium (B1175870) nitrate (B79036) or ammonium chloride.[1][12]

-

Culture Conditions: The fermentation is carried out at a controlled temperature (typically 28-30°C) and pH (around 5.0-7.0) with aeration for 7-10 days.[1]

-

Harvesting: After the incubation period, the fungal mycelium is separated from the culture broth by filtration. The broth, containing the secreted this compound, is then processed for extraction and analysis.

Gene Knockout and Complementation

Gene knockout studies are instrumental in elucidating the function of specific genes in the gibberellin biosynthetic pathway.[6][8] A general workflow for gene knockout in Fusarium fujikuroi is as follows:

-

Construction of the Deletion Cassette: A deletion cassette is constructed containing a selectable marker gene (e.g., hygromycin resistance) flanked by DNA sequences homologous to the regions upstream and downstream of the target gene.[19]

-

Protoplast Formation: Protoplasts are generated from young fungal mycelia by enzymatic digestion of the cell wall.

-

Transformation: The deletion cassette is introduced into the fungal protoplasts using methods such as polyethylene (B3416737) glycol (PEG)-mediated transformation or electroporation.[20][21]

-

Selection of Transformants: The transformed protoplasts are regenerated on a medium containing the selective agent (e.g., hygromycin). Only the transformants that have successfully integrated the deletion cassette will be able to grow.

-

Screening and Verification: The selected transformants are screened by PCR and Southern blot analysis to confirm the targeted gene deletion.

-

Phenotypic Analysis: The knockout mutants are then analyzed for their ability to produce this compound and compared to the wild-type strain.[7]

For gene complementation, the wild-type copy of the knocked-out gene is reintroduced into the mutant strain to restore the wild-type phenotype, confirming that the observed phenotype was due to the specific gene deletion.

Below is a DOT language script for a generalized workflow for fungal gene knockout.

Enzyme Assays

In vitro enzyme assays are crucial for characterizing the function of individual enzymes in the gibberellin biosynthetic pathway.

4.3.1. ent-Kaurene Synthase (CPS/KS) Assay

-

Enzyme Source: The bifunctional CPS/KS enzyme can be heterologously expressed in E. coli and purified.[9]

-

Substrate: Radiolabeled [14C]geranylgeranyl diphosphate (GGDP) is used as the substrate.

-

Reaction: The purified enzyme is incubated with the radiolabeled substrate in a suitable buffer.

-

Product Extraction: The reaction products, including ent-kaurene, are extracted with an organic solvent.

-

Analysis: The extracted products are separated by thin-layer chromatography (TLC) or gas chromatography (GC) and detected by autoradiography or scintillation counting.

4.3.2. Cytochrome P450 Monooxygenase Assays

-

Enzyme Source: Microsomal fractions containing the cytochrome P450 enzymes are prepared from fungal mycelia.[5][12] Alternatively, the enzymes can be heterologously expressed in a suitable host system.

-

Substrate: Radiolabeled precursors such as [14C]ent-kaurene or [14C]ent-kaurenoic acid are used as substrates.[12][22]

-

Reaction: The enzyme preparation is incubated with the substrate in the presence of NADPH as a cofactor.

-

Product Extraction and Analysis: The reaction products are extracted and analyzed by HPLC or GC-MS to identify the specific oxidation products.[23]

Gibberellin Extraction and Quantification by HPLC-MS

High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) is a powerful technique for the sensitive and specific quantification of this compound.

-

Extraction: this compound are extracted from the fungal culture broth using a solvent such as ethyl acetate.[24][25] The extract is then concentrated.

-

Purification: The crude extract can be further purified using solid-phase extraction (SPE) to remove interfering compounds.

-

HPLC Separation: The purified extract is injected into an HPLC system equipped with a C18 reverse-phase column.[24][26][27] A gradient of acetonitrile (B52724) and water (often with a small amount of acid like acetic or formic acid) is typically used as the mobile phase to separate the different this compound.[26]

-

MS Detection: The eluent from the HPLC is introduced into a mass spectrometer. The this compound are ionized (e.g., by electrospray ionization) and detected based on their mass-to-charge ratio (m/z).[24] For quantitative analysis, tandem mass spectrometry (MS/MS) is often used in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.

-

Quantification: The concentration of each gibberellin is determined by comparing the peak area of the analyte in the sample to a standard curve generated from known concentrations of authentic gibberellin standards.

Conclusion

The study of gibberellin biosynthesis in fungi has revealed a fascinating and complex metabolic pathway with unique features that distinguish it from the analogous pathway in plants. The application of modern molecular and analytical techniques has enabled the identification and characterization of the key genes and enzymes involved, as well as the elucidation of the regulatory networks that control gibberellin production. The methodologies outlined in this guide provide a framework for further research in this area, which holds promise for the development of improved microbial strains for the industrial production of this compound and for the discovery of novel, bioactive fungal metabolites.

References

- 1. mdpi.com [mdpi.com]

- 2. tandfonline.com [tandfonline.com]

- 3. researchgate.net [researchgate.net]

- 4. tandfonline.com [tandfonline.com]

- 5. pnas.org [pnas.org]

- 6. Gibberellin biosynthesis in fungi: genes, enzymes, evolution, and impact on biotechnology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Characterization of novel mutants with an altered gibberellin spectrum in comparison to different wild-type strains of Fusarium fujikuroi - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Isolation and Characterization of the Gibberellin Biosynthetic Gene Cluster in Sphaceloma manihoticola - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Ent-kaurene synthase from the fungus Phaeosphaeria sp. L487. cDNA isolation, characterization, and bacterial expression of a bifunctional diterpene cyclase in fungal gibberellin biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Functional Characterization of Two Cytochrome P450 Monooxygenase Genes, P450-1 and P450-4, of the Gibberellic Acid Gene Cluster in Fusarium proliferatum (Gibberella fujikuroi MP-D) - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. RETRACTED ARTICLE: Mutagenesis combined with fermentation optimization to enhance gibberellic acid GA3 yield in Fusarium fujikuroi - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Morphological mutants of Gibberella fujikuroi for enhanced production of gibberellic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. biointerfaceresearch.com [biointerfaceresearch.com]

- 17. mdpi.com [mdpi.com]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. The Gibberellin Producer Fusarium fujikuroi: Methods and Technologies in the Current Toolkit - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Efficient genome editing in Fusarium oxysporum based on CRISPR/Cas9 ribonucleoprotein complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 22. discovery.researcher.life [discovery.researcher.life]

- 23. The CYP88A cytochrome P450, ent-kaurenoic acid oxidase, catalyzes three steps of the gibberellin biosynthesis pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. researchgate.net [researchgate.net]

- 26. researchgate.net [researchgate.net]

- 27. Quantitative determination of this compound by high performance liquid chromatography from various this compound producing Fusarium strains - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Role of Gibberellins in Seed Germination

Prepared for: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the pivotal role of gibberellins (GAs) in the molecular and physiological processes governing seed germination. It details the core signaling pathways, presents quantitative data from key studies, and outlines standardized experimental protocols.

Introduction to this compound and Seed Germination

This compound are a class of diterpenoid plant hormones that regulate numerous aspects of plant growth and development, including stem elongation, flowering, and fruit development.[1][2] One of their most critical functions is the promotion of seed germination.[1][2] Seeds often exist in a state of dormancy, a temporary metabolic inactivity that allows survival under unfavorable environmental conditions.[3] GAs are instrumental in breaking this dormancy and initiating the transition from a quiescent seed to a growing seedling.[4][5] This process is tightly regulated by a hormonal balance, primarily an antagonistic interaction between GAs (promoters of germination) and abscisic acid (ABA), which induces and maintains dormancy.[6][7]

The Core Gibberellin Signaling Pathway

The perception of the GA signal and the subsequent activation of germination-related processes occur through a well-defined signaling cascade. This pathway operates on a principle of de-repression, where GAs trigger the removal of inhibitory proteins to allow growth to proceed.[4][8]

The key molecular players are:

-

GIBBERELLIN INSENSITIVE DWARF1 (GID1): A soluble receptor protein that binds to bioactive GAs.[2][9]

-

DELLA Proteins: A family of nuclear proteins that act as potent repressors of GA-dependent processes, including germination.[3][10] In the absence of GA, DELLA proteins are active and restrain growth.[9]

-

SCFSLY1/GID2 Complex: An E3 ubiquitin ligase complex that targets proteins for degradation via the 26S proteasome pathway.[8][9][11]

The signaling mechanism proceeds as follows:

-

Bioactive GA binds to the GID1 receptor, inducing a conformational change in GID1.[3][8]

-

This change allows the GA-GID1 complex to bind to the DELLA domain of a DELLA repressor protein.[8][9]

-

The formation of the GA-GID1-DELLA ternary complex triggers the recruitment of the SCFSLY1/GID2 F-box protein.[8][10][12]

-

The SCF complex polyubiquitinates the DELLA protein, marking it for destruction by the 26S proteasome.[10][11]

-

With the DELLA repressor degraded, transcription factors are freed to activate the expression of GA-responsive genes, such as those encoding hydrolytic enzymes like α-amylase, which mobilize stored energy reserves in the seed's endosperm.[1][13][14]

Antagonistic Interaction with Abscisic Acid (ABA)

Seed dormancy and germination are controlled by the balance between ABA and GA.[7] While GA promotes germination, ABA is crucial for inducing and maintaining dormancy and inhibiting germination.[3][15][7] This antagonistic relationship is a critical checkpoint for ensuring that seeds only germinate under favorable conditions.

-

ABA Action: ABA signaling promotes the expression of genes that inhibit germination and can suppress the expression of GA biosynthesis genes.[6]

-

GA Action: GA signaling can down-regulate ABA-responsive genes and promotes the degradation of DELLA proteins, which are known to interact with and enhance the activity of positive regulators of ABA signaling.[7][16]

Quantitative Data on GA-Induced Germination

The application of exogenous GA can effectively break dormancy and increase germination rates across a wide range of plant species. The optimal concentration often varies by species and the depth of dormancy.

| Plant Species | GA₃ Concentration | Germination Rate (%) | Control (0 ppm GA₃) Germination Rate (%) | Notes |

| Industrial Hemp (Cannabis sativa) | 400-600 mg/L (approx. 1150-1730 µM) | ~75-80% | ~45% (under drought stress) | GA₃ treatment significantly improved germination under drought stress conditions.[17] |

| Bottle Gentian (Gentiana andrewsii) | 50 ppm (approx. 144 µM) | 85% | 32% | 50 ppm GA₃ was found to be the optimal concentration for breaking dormancy.[18] |

| Red Bayberry (Myrica rubra) | 5.2 mM (1800 ppm) | >70% | Not specified (dormant) | Intact fresh seeds required a high concentration of GA₃ over 20 weeks to break dormancy.[19] |

| Pitahaya (Hylocereus undatus) | 100-500 mg/L (approx. 288-1440 µM) | ~50% | ~16% | GA₃ application significantly increased the percentage and speed of seedling emergence.[20] |

| Pepper (Capsicum annuum) | 6 µg/mg seed | Increased rate | Slower rate | GA₃ accelerated and improved the uniformity of seed germination in aerated water columns.[21] |

Experimental Protocols

Standard Seed Germination Bioassay with Gibberellic Acid

This protocol outlines a standard method for assessing the effect of GA on the germination of dormant or non-dormant seeds, adapted from methodologies for Arabidopsis and other species.[22][23][24]

Materials:

-

Seeds of interest

-

Gibberellic acid (GA₃) powder or potassium salt

-

Sterile distilled water

-

Ethanol (B145695) (70%) and Sodium Hypochlorite (B82951) (e.g., 1-2% solution) for sterilization

-

Petri dishes (9 cm) with sterile filter paper or solid growth medium (e.g., ½ Murashige and Skoog)

-

Pipettes, beakers, and flasks

-

Growth chamber or incubator with controlled light and temperature

-

Stereoscopic microscope for scoring germination

Methodology:

-

Preparation of GA₃ Stock and Working Solutions:

-

Prepare a high-concentration stock solution (e.g., 10 mM or ~3460 ppm) of GA₃. If using GA₃ powder, dissolve it in a few drops of ethanol or 1N KOH before adding sterile water.

-

From the stock, prepare a series of working solutions (e.g., 0, 1, 10, 50, 100 µM) by serial dilution with sterile water or liquid growth medium.

-

-

Seed Sterilization:

-

Place seeds in a 1.5 mL microcentrifuge tube.

-

Add 1 mL of 70% ethanol and vortex for 1-2 minutes.

-

Remove ethanol and add 1 mL of sodium hypochlorite solution. Incubate for 5-10 minutes with occasional mixing.

-

Carefully remove the sterilant and wash the seeds 4-5 times with sterile distilled water.

-

-

Stratification (If Required):

-

To break physiological dormancy, seeds of many species require cold stratification.

-

Resuspend sterilized seeds in a small amount of sterile water or place them on moist filter paper in Petri dishes.

-

Seal the plates and store them in the dark at 4°C for a period of 2 to 7 days, depending on the species.

-

-

Treatment and Plating:

-

Prepare Petri dishes with two layers of sterile filter paper or ~25 mL of solid growth medium.

-

If using a filter paper assay, moisten the paper with 3-5 mL of the appropriate GA₃ working solution (including a water-only control).

-

If using a solid medium, ensure the GA₃ was added to the medium after autoclaving and cooling.[23]

-

Arrange 50-100 seeds evenly on the surface of each plate. Use at least three replicate plates per treatment.

-

-

Incubation and Data Collection:

-

Seal the plates with breathable tape and place them in a growth chamber under controlled conditions (e.g., 22°C with a 16-hour light/8-hour dark photoperiod).

-

Score germination daily for 7-10 days. Germination is typically defined as the visible emergence of the radicle through the seed coat.[23]

-

Calculate the germination percentage for each replicate at each time point.

-

Conclusion and Future Directions

This compound are indispensable for seed germination, acting through a sophisticated signaling pathway that removes the repressive effects of DELLA proteins. The interplay between GA and ABA forms the central hormonal circuit that integrates environmental and developmental cues to time germination appropriately. For researchers and professionals in drug (agrochemical) development, understanding these mechanisms provides opportunities to develop novel compounds that can modulate seed dormancy and enhance germination uniformity and efficiency, particularly under stress conditions. Future research may focus on the cross-talk between GA and other hormonal pathways (e.g., ethylene, auxin) and the specific downstream targets of DELLA-regulated transcription factors to identify new targets for improving crop establishment and yield.

References

- 1. Gibberellin - Wikipedia [en.wikipedia.org]

- 2. journals.biologists.com [journals.biologists.com]

- 3. GA signaling is essential for the embryo-to-seedling transition during Arabidopsis seed germination, a ghost story - PMC [pmc.ncbi.nlm.nih.gov]

- 4. bio.libretexts.org [bio.libretexts.org]

- 5. m.youtube.com [m.youtube.com]

- 6. mdpi.com [mdpi.com]

- 7. Frontiers | Molecular Mechanisms Underlying Abscisic Acid/Gibberellin Balance in the Control of Seed Dormancy and Germination in Cereals [frontiersin.org]

- 8. The Angiosperm Gibberellin-GID1-DELLA Growth Regulatory Mechanism: How an “Inhibitor of an Inhibitor” Enables Flexible Response to Fluctuating Environments - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The GID1-Mediated Gibberellin Perception Mechanism Is Conserved in the Lycophyte Selaginella moellendorffii but Not in the Bryophyte Physcomitrella patens - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Gibberellin Signaling: A Theme and Variations on DELLA Repression - PMC [pmc.ncbi.nlm.nih.gov]

- 11. kfrserver.natur.cuni.cz [kfrserver.natur.cuni.cz]

- 12. Binding of GID1 to DELLAs promotes dissociation of GAF1 from DELLA in GA dependent manner - PMC [pmc.ncbi.nlm.nih.gov]

- 13. savemyexams.com [savemyexams.com]

- 14. youtube.com [youtube.com]

- 15. A GIBBERELLIN, ABSCISIC ACID, AND DELAY OF GERMINATION 1 INTERACTION NETWORK REGULATES CRITICAL DEVELOPMENTAL TRANSITIONS IN MODEL PLANT ARABIDOPSIS THALIANA – A REVIEW | Semantic Scholar [semanticscholar.org]

- 16. Gibberellin Biosynthesis and Response during Arabidopsis Seed Germination - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. scholarworks.uni.edu [scholarworks.uni.edu]

- 19. academic.oup.com [academic.oup.com]

- 20. scielo.br [scielo.br]

- 21. researchgate.net [researchgate.net]

- 22. scribd.com [scribd.com]

- 23. researchgate.net [researchgate.net]

- 24. uaf.edu [uaf.edu]

understanding the chemical diversity of gibberellin compounds

An In-depth Technical Guide to the Chemical Diversity of Gibberellin Compounds

Introduction

Gibberellins (GAs) are a large and diverse family of tetracyclic diterpenoid plant hormones that play a crucial role in regulating many aspects of plant growth and development.[1][2] Their influence extends from seed germination, stem elongation, and leaf expansion to flowering, fruit development, and senescence.[1][3][4] First identified in the early 20th century as a product of the fungus Gibberella fujikuroi, which caused the "foolish seedling" disease in rice, over 130 different this compound have since been identified in plants, fungi, and bacteria.[1][3] This guide provides a comprehensive overview of the chemical diversity of this compound, their complex biosynthetic and signaling pathways, and the experimental protocols used for their analysis, aimed at researchers, scientists, and drug development professionals.

Chemical Diversity and Classification

The vast number of this compound are all derived from the ent-gibberellane skeleton.[1] They are systematically named GA_n_ in order of their discovery.[1] The chemical diversity of GAs arises from variations in their structure, which allows for their classification into two main groups based on the number of carbon atoms.[1][5]

-

C20-GAs: These this compound, such as GA12, possess the full complement of 20 carbon atoms and typically act as precursors for the C19-GAs.[6]

-

C19-GAs: These are generally the biologically active forms of this compound. They have lost the 20th carbon atom and instead have a five-member lactone bridge linking carbons 4 and 10.[1]

A further classification is based on the presence or absence of a hydroxyl group at the C-13 position.[5] This distinction is critical as it defines two parallel biosynthetic pathways leading to different bioactive GAs.

Despite the large number of identified GAs, only a few are considered to have significant biological activity. The major bioactive GAs in higher plants are GA1, GA3, GA4, and GA7.[1][3][5] These bioactive forms share common structural features: a hydroxyl group on C-3β, a carboxyl group on C-6, and the C4-C10 lactone bridge.[1]

| Classification | Characteristic | Examples | Primary Role |

| By Carbon Number | |||

| C20-GAs | 20 carbon atoms | GA12, GA53 | Precursors |

| C19-GAs | 19 carbon atoms, γ-lactone bridge | GA1, GA4, GA9, GA20 | Biologically active forms and their immediate precursors |

| By Hydroxylation | |||

| 13-OH GAs | Hydroxyl group at C-13 | GA1, GA3, GA20, GA53 | Products of the early 13-hydroxylation pathway |

| 13-H GAs | Hydrogen at C-13 | GA4, GA7, GA9, GA12 | Products of the non-13-hydroxylation pathway |

| By Activity | |||

| Bioactive GAs | Possess biological activity | GA1, GA3, GA4, GA7 | Growth regulation |

| Non-bioactive GAs | Precursors or deactivated metabolites | GA8, GA12, GA29, GA34, GA51, GA53 | Intermediates in biosynthesis or catabolism |

Biosynthesis of this compound

Gibberellin biosynthesis is a complex, multi-stage process that occurs in different subcellular compartments, including plastids, the endoplasmic reticulum, and the cytosol.[1][7] The pathway can be broadly divided into three stages.[8][9]

-

Stage 1 (Plastid): The pathway begins in the plastids with the synthesis of ent-kaurene (B36324) from geranylgeranyl diphosphate (B83284) (GGDP).[9][10] This involves a two-step cyclization reaction catalyzed by two terpene synthases: ent-copalyl diphosphate synthase (CPS) and ent-kaurene synthase (KS).[9][11]

-

Stage 2 (Endoplasmic Reticulum): ent-kaurene is then transported to the endoplasmic reticulum, where it is sequentially oxidized by two cytochrome P450 monooxygenases. ent-kaurene oxidase (KO) converts ent-kaurene to ent-kaurenoic acid, which is then converted to GA12 by ent-kaurenoic acid oxidase (KAO).[10][12]

-

Stage 3 (Cytosol): GA12 is the first gibberellin in the pathway and serves as the precursor for all other GAs.[10] In the cytosol, GA12 can enter one of two parallel pathways: the non-13-hydroxylation pathway or the early 13-hydroxylation pathway, where GA12 is first converted to GA53.[10][13] Subsequent reactions, primarily catalyzed by 2-oxoglutarate-dependent dioxygenases (2ODDs) such as GA 20-oxidases (GA20ox) and GA 3-oxidases (GA3ox), lead to the formation of various GAs, including the bioactive forms GA4 and GA1.[8][9][14]

Deactivation of this compound is also a critical regulatory step. GA 2-oxidases (GA2ox) are key enzymes that inactivate bioactive GAs (e.g., GA1, GA4) and their precursors (e.g., GA20, GA9) through 2β-hydroxylation.[5][14]

Caption: Overview of the main gibberellin biosynthetic pathways in plants.

| Enzyme | Abbreviation | Function |

| ent-copalyl diphosphate synthase | CPS | Cyclization of GGDP to ent-copalyl diphosphate[9] |

| ent-kaurene synthase | KS | Cyclization of ent-copalyl diphosphate to ent-kaurene[9] |

| ent-kaurene oxidase | KO | Oxidation of ent-kaurene to ent-kaurenoic acid[10] |

| ent-kaurenoic acid oxidase | KAO | Oxidation of ent-kaurenoic acid to GA12[10] |

| GA 13-oxidase | GA13ox | 13-hydroxylation of GA12 to GA53[10] |

| GA 20-oxidase | GA20ox | Series of oxidations of C20-GAs[9][14] |

| GA 3-oxidase | GA3ox | 3β-hydroxylation to produce bioactive GAs[9][14] |

| GA 2-oxidase | GA2ox | 2β-hydroxylation to deactivate GAs[14] |

Gibberellin Signaling Pathway

The GA signal is perceived by a nuclear receptor, GIBBERELLIN INSENSITIVE DWARF1 (GID1).[3] In the absence of GA, plant growth is actively repressed by a family of nuclear proteins called DELLA proteins.[3][15] These proteins act as transcriptional regulators that restrain plant growth.[3]

The signaling cascade is a derepression mechanism:

-

GA Perception: Bioactive GA binds to the GID1 receptor, inducing a conformational change in GID1.

-

GID1-DELLA Interaction: The GA-GID1 complex gains a high affinity for DELLA proteins, leading to the formation of a stable GA-GID1-DELLA complex.[3]

-

Ubiquitination: The formation of this complex allows for the recruitment of an F-box protein (SLY1 in Arabidopsis or GID2 in rice), which is part of an SCF E3 ubiquitin ligase complex.[3][15]

-

Proteasomal Degradation: The SCFSLY1/GID2 complex polyubiquitinates the DELLA protein, targeting it for degradation by the 26S proteasome.[15][16]

-

Growth Promotion: The degradation of DELLA proteins relieves their repressive effects on downstream transcription factors, allowing for the expression of GA-responsive genes and subsequent growth and developmental processes.[3]

Caption: The gibberellin signaling pathway, a mechanism of derepression.

Quantitative Analysis of this compound

The concentration and relative activity of different this compound vary significantly between plant tissues and developmental stages. Quantitative analysis is essential for understanding their physiological roles.

Endogenous Gibberellin Levels

The levels of various GAs in the vegetative shoots of maize seedlings provide a clear example of the relative abundance of different intermediates and bioactive forms.

| Gibberellin | Concentration in Normal Maize Shoots (ng/100g fresh weight) | Primary Role in Pathway |

| GA53 | 4.87 | Precursor (13-OH pathway) |

| GA44 | 1.83 | Intermediate (13-OH pathway) |

| GA19 | 24.50 | Intermediate (13-OH pathway) |

| GA20 | 14.20 | Immediate precursor to GA1 |

| GA29 | 28.10 | Deactivated GA20 |

| GA1 | 2.63 | Bioactive |

| GA8 | 34.60 | Deactivated GA1 |

| Data adapted from Fujioka et al. (1988) as cited in various reviews. Note that absolute values can vary significantly based on conditions and analytical methods.[17] |

Relative Biological Activity

Not all bioactive GAs have the same potency. The bioactivity is often influenced by factors such as the binding affinity to the GID1 receptor. For example, 13-hydroxylated GAs (like GA1) often show lower bioactivity than their non-13-hydroxylated counterparts (like GA4).[18]

| Gibberellin | Relative Bioactivity | Notes |

| GA4 | High | Predominant bioactive GA in many species like Arabidopsis.[18] |

| GA1 | Moderate | Bioactivity can be lower than GA4, presumably due to lower binding affinity to the GID1 receptor.[5][18] |

| GA3 | High | Commonly used commercially; highly active in many bioassays. |

| GA7 | High | A non-13-hydroxylated bioactive GA. |

| GA20 | Very Low | Precursor to GA1; generally considered inactive or having very low activity. |

| GA9 | Low | Precursor to GA4; has some activity in certain systems. |

| GA8 | Inactive | Deactivated form of GA1. |

| Relative activities are context-dependent and can vary between different bioassay systems.[19] |

Experimental Protocols

Analyzing this compound requires sensitive and precise methodologies due to their low concentrations in plant tissues.[20] A typical workflow involves extraction, purification, and quantification.

Protocol for Gibberellin Extraction and Purification

This protocol provides a general method for extracting and purifying GAs from plant tissue for analysis by LC-MS or GC-MS.

-

Homogenization: Freeze ~1-5 g of plant tissue in liquid nitrogen and grind to a fine powder using a mortar and pestle.

-

Extraction:

-

Add the powdered tissue to 80% (v/v) methanol (B129727) containing an antioxidant like butylated hydroxytoluene (BHT). Use a ratio of 10 mL of solvent per gram of tissue.

-

Include a mixture of deuterated or 13C-labeled GA internal standards to correct for losses during purification and for accurate quantification.

-

Stir the mixture at 4°C for at least 4 hours or overnight in the dark.

-

-

Purification (Solid-Phase Extraction):

-

Centrifuge the extract and collect the supernatant.

-

Pass the supernatant through a C18 solid-phase extraction (SPE) cartridge to remove nonpolar compounds like chlorophylls.

-

Elute the GAs from the C18 cartridge with 80% methanol.

-

Evaporate the eluate to the aqueous phase under vacuum.

-

Adjust the pH of the aqueous phase to ~2.5-3.0 with HCl.

-

Apply the acidified extract to an anion-exchange SPE cartridge (e.g., DEAE-Sephadex or a Quaternary Ammonium cartridge).

-

Wash the cartridge with water and then elute the acidic GAs with methanol containing 0.1 M acetic acid.

-

-

Final Preparation:

-

Dry the final eluate under a stream of nitrogen.

-

For GC-MS analysis, derivatize the GAs (e.g., methylation followed by silylation) to increase their volatility.

-

For LC-MS analysis, redissolve the residue in the initial mobile phase.

-

Protocol for Dwarf Rice Bioassay (Micro-drop method)

This bioassay is commonly used to test for the biological activity of GA fractions.[21]

-

Plant Material: Use a GA-deficient dwarf rice mutant (e.g., Tan-ginbozu).

-

Seed Germination: Sterilize and germinate rice seeds on moist filter paper in the dark for 2 days.

-

Seedling Growth: Plant the germinated seeds in a nursery box and grow under controlled light and temperature conditions for about 7 days.

-

Application:

-

Prepare serial dilutions of the test sample or GA standard in a solution containing a surfactant (e.g., 0.05% Tween 20).

-

Apply a small, precise volume (e.g., 1 µL) of the test solution as a micro-drop to the junction between the second leaf sheath and blade of each seedling.

-

-

Incubation and Measurement:

-

Return the plants to the growth chamber for 3-5 days.

-

Measure the length of the second leaf sheath.

-

-

Data Analysis: Compare the elongation of the leaf sheath in treated plants to that of control plants (treated with solution lacking GA). Construct a dose-response curve for GA standards to quantify the activity in the test samples.

References

- 1. Gibberellin - Wikipedia [en.wikipedia.org]

- 2. Plant Development and Crop Yield: The Role of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 3. journals.biologists.com [journals.biologists.com]

- 4. academic.oup.com [academic.oup.com]

- 5. Frontiers | Gibberellin Metabolism in Flowering Plants: An Update and Perspectives [frontiersin.org]

- 6. youtube.com [youtube.com]

- 7. Biosynthesis of this compound.pptx [slideshare.net]